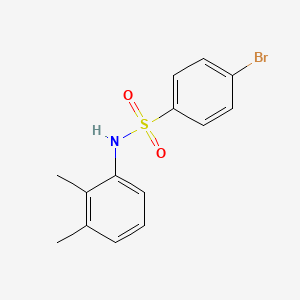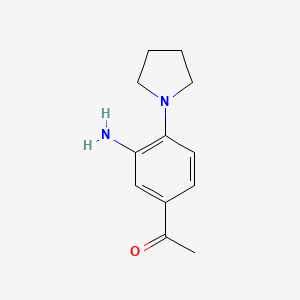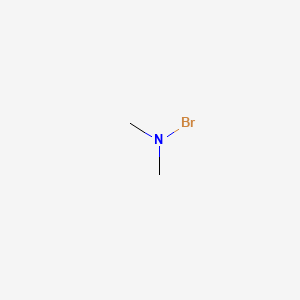
4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom and a dimethylphenyl group attached to the benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,3-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides, respectively.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (50-80°C).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., acetic acid), temperature (room temperature to 50°C).
Reduction: Reducing agents (e.g., sodium borohydride), solvent (e.g., methanol), temperature (room temperature).
Coupling Reactions: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (80-100°C).
Major Products Formed
Substitution Reactions: Various substituted sulfonamides.
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Coupling Reactions: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to inhibit specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
DNA Interaction: Binding to DNA and affecting its replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
- 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide
- 4-bromo-N-(3,4-dimethylphenyl)benzenesulfonamide
Uniqueness
4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is unique due to the specific positioning of the bromine and dimethylphenyl groups, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C14H14BrNO2S |
|---|---|
Molecular Weight |
340.24 g/mol |
IUPAC Name |
4-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-4-3-5-14(11(10)2)16-19(17,18)13-8-6-12(15)7-9-13/h3-9,16H,1-2H3 |
InChI Key |
JQZYCRKKEDLTOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol sulfanylidene](/img/structure/B15147539.png)
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine](/img/structure/B15147546.png)
![5-(3-chlorophenyl)-N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B15147579.png)
![N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B15147588.png)

![{Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B15147601.png)

![4-Hydrazinylfuro[3,2-c]pyridine](/img/structure/B15147609.png)

![(2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15147616.png)

![ethyl 5-(acetyloxy)-6-bromo-1-methyl-2-[(pyridin-4-ylamino)methyl]-1H-indole-3-carboxylate hydrobromide](/img/structure/B15147626.png)
![[1-(3,4-Dimethoxybenzyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B15147634.png)

